molecular formula C12H10N4OS2 B2570107 2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 671199-85-2

2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2570107
CAS No.: 671199-85-2
M. Wt: 290.36
InChI Key: AKTRNIPWBBDVQC-UHFFFAOYSA-N
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Description

2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a chemical research reagent based on the thiazolo[2,3-c][1,2,4]triazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. This compound is intended for research applications only. The core thiazolo[2,3-c][1,2,4]triazole system is a fused bicyclic heterocycle that has shown significant promise in antimicrobial research. Analogues with this scaffold have been rationally designed and synthesized as novel anti-infectives, demonstrating potent activity against a range of bacterial and fungal strains, including E. coli , S. mutans , and M. tuberculosis . The presence of the phenyl group at the 5-position of the thiadiazole ring is a common feature in biologically active analogues, suggesting its importance for interaction with biological targets . Furthermore, closely related compounds have been identified as moderate inhibitors of human indoleamine 2,3-dioxygenase 1 (IDO1), a validated immunotherapeutic oncology target, through high-throughput screening . This indicates the research value of this chemotype in immunology and cancer research. The molecular structure, featuring hydrogen bond donors and acceptors, is conducive to interactions with enzyme active sites. Researchers can utilize this compound as a key intermediate or precursor for further structural exploration to enhance potency and selectivity in various therapeutic areas, including anti-infective and anticancer research. This product is for non-human research only. Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS2/c13-10(17)7-19-12-15-14-11-16(12)9(6-18-11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTRNIPWBBDVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide typically involves the formation of the thiazole and triazole rings followed by their coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide, the following compounds are analyzed:

Structural Analogues with Modified Aryl or Heterocyclic Substituents

Compound 4 : N-(4-Bromophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

  • Structure : Differs by a 4-bromophenyl group in the acetamide moiety.
  • Synthesis : Synthesized via coupling of 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetic acid with 4-bromoaniline (60% yield) .
  • Properties : Higher melting point (249–252°C) compared to the parent compound, attributed to increased molecular rigidity from bromine substitution .
  • Bioactivity : Exhibits moderate antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), likely due to enhanced lipophilicity from bromine .

Compound 5 : 2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-(piperidin-1-yl)phenyl)acetamide

  • Structure : Features a piperidine-substituted phenyl group.
  • Properties : Lower melting point (154–157°C) due to increased solubility from the piperidine group .
  • Bioactivity: Enhanced activity against Pseudomonas aeruginosa (MIC = 4 µg/mL), suggesting improved membrane penetration .

Analogues with Different Core Scaffolds

Compound 23: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide

  • Structure: Replaces the thiazolotriazole core with a triazinoindole system.
  • Synthesis: Prepared via coupling of 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid with 2-(4-aminophenyl)acetonitrile (95% purity) .
  • Bioactivity : Shows weaker antimicrobial activity (MIC = 32 µg/mL) compared to thiazolotriazole derivatives, indicating the importance of the thiazole ring for target binding .

Compound 6.4: N-[5-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide

  • Structure: Contains a triazinoquinazoline core and a thiadiazole ring.
  • Properties : High melting point (243–245°C) and potent bioactivity (IC₅₀ = 0.8 µM in bacterial luminescence inhibition assays) .
  • Comparison : Demonstrates broader-spectrum activity than thiazolotriazoles but lower selectivity due to increased structural complexity .

Key Research Findings

  • Structural Impact on Activity: The thiazolo[2,3-c]triazole core is critical for FabI inhibition, as analogues with triazinoindole or triazinoquinazoline scaffolds show reduced or altered target affinity .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine) enhance rigidity and antibacterial potency, while bulky groups (e.g., piperidine) improve solubility and Gram-negative activity .

Biological Activity

The compound 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is notable for its unique structural features that incorporate a thiazolo-triazole framework. This structure is associated with a variety of biological activities, making it a subject of interest in medicinal chemistry. The presence of sulfur and aromatic groups enhances its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key reactions, which can be optimized for yield and purity. Common methods include the condensation of thiazole and triazole derivatives with acetamides under specific reaction conditions. The following table summarizes the synthetic routes:

Step Reagents Conditions Outcome
1Thiazole derivative + Triazole derivativeReflux in ethanolFormation of thiazolo-triazole framework
2Reaction with acetamideHeat under refluxFinal compound formation

Biological Activity Overview

Compounds containing thiazolo[2,3-c][1,2,4]triazole frameworks have demonstrated various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The biological activities of This compound can be summarized as follows:

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, the presence of thiazole and triazole moieties suggests potential for activity against various bacterial strains.

Compound Activity MIC (μg/mL)
This compoundAntibacterial20
5-(Phenylthiazolo[3,2-b][1,2,4]triazole)Antifungal15

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against cancer cell lines such as HeLa and MCF-7. These studies show promising results regarding its potential as an anticancer agent.

Cell Line IC50 (μM)
HeLa29
MCF-735

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives related to This compound , highlighting its potential therapeutic applications:

  • Cytotoxicity Evaluation : A study demonstrated that derivatives containing the thiazolo-triazole framework showed enhanced cytotoxicity against cancer cell lines compared to simpler analogs. The mechanism was attributed to increased lipophilicity and interaction with cellular targets .
  • Antimicrobial Studies : Another research focused on the antimicrobial properties of similar compounds revealed significant activity against Gram-positive bacteria with MIC values indicating effectiveness at low concentrations .
  • Mechanism of Action : The interaction of this compound with specific molecular targets suggests that it may inhibit key enzymes involved in inflammatory pathways or disrupt cellular processes in cancer cells .

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